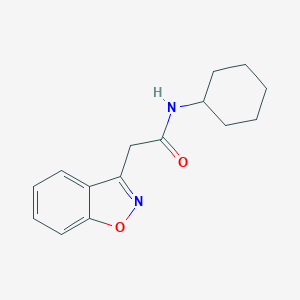
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential as a pharmacological agent. BDBS is a white crystalline solid that is soluble in organic solvents, and its chemical structure is shown in Figure 1.
Mécanisme D'action
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to inhibit several isoforms of carbonic anhydrases, including CA I, CA II, CA IV, and CA XII. The inhibition of carbonic anhydrases by 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide occurs through the formation of a reversible covalent bond between the sulfonamide group of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide and the active site zinc ion of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production.
Biochemical and Physiological Effects:
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has also been shown to decrease the intracellular pH of cancer cells, leading to apoptosis and decreased cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for carbonic anhydrases. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have nanomolar inhibitory activity against several carbonic anhydrase isoforms, making it a useful tool for studying the role of carbonic anhydrases in physiological and pathological processes. However, one limitation of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its solubility in organic solvents, which may limit its use in aqueous environments.
Orientations Futures
Several future directions for research on 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide include the development of analogs with improved solubility and pharmacokinetic properties, the evaluation of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a therapeutic agent for diseases such as cancer and glaucoma, and the investigation of the role of carbonic anhydrases in other physiological processes such as bone resorption and neuronal signaling. Additionally, the use of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of carbonic anhydrases may lead to the development of novel inhibitors with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction scheme is shown in Figure 2.
Applications De Recherche Scientifique
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been studied for its potential as a pharmacological agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they play a critical role in several physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been proposed as a therapeutic strategy for several diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16BrNO2S |
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-6-9(4)8(3)5-10(11)12/h5-7,13H,1-4H3 |
Clé InChI |
DJIDUEKAJXQTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)